Lycophlegmine

Description

Properties

CAS No. |

82841-97-2 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

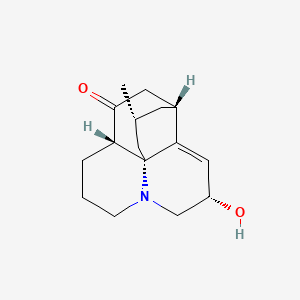

IUPAC Name |

(1S,4S,10S,13S,15R)-4-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-en-11-one |

InChI |

InChI=1S/C16H23NO2/c1-10-5-11-6-15(19)13-3-2-4-17-9-12(18)7-14(11)16(13,17)8-10/h7,10-13,18H,2-6,8-9H2,1H3/t10-,11+,12+,13-,16+/m1/s1 |

InChI Key |

SRCDVLQWMPMBLH-OHHDELOUSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)C2=C[C@@H](C4)O |

Canonical SMILES |

CC1CC2CC(=O)C3CCCN4C3(C1)C2=CC(C4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lycophlegmine |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for Lycophlegmine: A Technical Guide to the Isolation of Alkaloids from Lycopodium phlegmaria

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the discovery and isolation of alkaloids from the clubmoss Lycopodium phlegmaria (syn. Phlegmariurus phlegmaria, Huperzia phlegmaria). While the specific compound "lycophlegmine" remains elusive in prominent scientific literature, this document details the established protocols for extracting and identifying related phlegmarine-type and other Lycopodium alkaloids from this species, offering a blueprint for the isolation of novel compounds.

This guide focuses on the methodologies employed in the successful isolation and characterization of fawcettidine and 12-epilycodoline N-oxide, serving as a comprehensive case study. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the logical workflow of the isolation process.

Introduction to Lycopodium Alkaloids

The Lycopodiaceae family of plants, commonly known as clubmosses, is a rich source of structurally diverse and biologically active alkaloids.[1] These compounds have garnered significant attention from the scientific community due to their potential therapeutic properties, including acetylcholinesterase (AChE) inhibition, which is a key mechanism in the management of Alzheimer's disease.[2] The alkaloids are broadly classified into several structural types, including lycopodine, lycodine, fawcettimine, and phlegmarine.[3] The isolation of these compounds typically involves multi-step processes of extraction and chromatographic purification.[4]

Isolation of Alkaloids from Lycopodium phlegmaria: A Case Study

The following sections detail the experimental procedures for the isolation of fawcettidine and 12-epilycodoline N-oxide from the aerial parts of Huperzia phlegmaria, as reported by Nguyen et al. (2020).[4]

Plant Material and Extraction

The initial step involves the procurement and processing of the plant material to obtain a crude alkaloid extract.

Table 1: Plant Material and Initial Extraction Yields [4]

| Parameter | Value |

| Plant Material | Dried aerial parts of Huperzia phlegmaria |

| Initial Mass | 1 kg |

| Defatting Solvent | n-hexane |

| Extraction Solvent | Ethanol (EtOH) |

| Crude EtOH Residue | 52.6 g |

Experimental Protocol: Extraction and Acid-Base Partitioning

The dried and pulverized plant material undergoes a series of extraction and partitioning steps to isolate the crude alkaloid fraction.

-

Defatting: The plant material (1 kg) is first defatted with n-hexane in a Soxhlet extractor for 24 hours to remove nonpolar constituents.[4]

-

Ethanol Extraction: The defatted plant material is then extracted three times with ethanol by reflux.[4] The combined ethanol extracts are concentrated under reduced pressure to yield a crude residue (52.6 g).[4]

-

Acid-Base Partitioning:

-

The crude residue is suspended in a 5% hydrochloric acid (HCl) solution and washed with dichloromethane (CH₂Cl₂).[4]

-

The acidic aqueous layer, containing the protonated alkaloids, is collected and then basified with ammonium hydroxide (NH₄OH) to a pH of 11.[4]

-

This basic solution is then partitioned with CH₂Cl₂. The organic layer, now containing the free base alkaloids, is collected.[4]

-

The CH₂Cl₂ extract is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated to yield the crude alkaloid extract.[4]

-

Chromatographic Separation

The crude alkaloid extract is subjected to column chromatography to separate the individual compounds.

Table 2: Chromatographic Separation of Alkaloids [4]

| Chromatographic Step | Stationary Phase | Mobile Phase | Fractions |

| Column Chromatography (CC) | Silica Gel | CH₂Cl₂–MeOH (5:1 to 0:1) | F1-F9 |

| Column Chromatography (CC) on F5 | C-18 Silica Gel | MeOH–H₂O (0:1 to 1:0) | Isolated Compounds |

Fraction F5 (565 mg) from the initial silica gel column was further purified on a C-18 silica gel column to yield fawcettidine (21.3 mg) and 12-epilycodoline N-oxide (19.6 mg).[4]

Characterization of Isolated Alkaloids

The structures of the isolated compounds were elucidated using modern spectroscopic techniques.

Spectroscopic Data

Table 3: Spectroscopic Data for Isolated Alkaloids from H. phlegmaria [4]

| Compound | Molecular Formula | HRESIMS [M+H]⁺ (m/z) | ¹H NMR (CDCl₃, δ ppm) |

| Fawcettidine | C₁₆H₂₃NO | - | 1.04 (3H, d, J = 7.0 Hz), 2.72 (1H, dd, J = 7.5, 17.0 Hz), 5.71 (1H, d, J = 5.0 Hz) |

| 12-epilycodoline N-oxide | - | - | - |

Note: Detailed NMR data for 12-epilycodoline N-oxide was not fully provided in the source.

Visualizing the Workflow

The following diagrams illustrate the key experimental processes involved in the isolation of alkaloids from Lycopodium phlegmaria.

Caption: Experimental workflow for the isolation of alkaloids.

Conclusion

The methodologies outlined in this whitepaper provide a robust framework for the isolation and identification of alkaloids from Lycopodium phlegmaria. While the originally sought-after "this compound" was not identified in the surveyed literature, the detailed protocol for the successful isolation of fawcettidine and 12-epilycodoline N-oxide serves as a valuable and practical guide for researchers in the field of natural product chemistry. The application of these techniques will undoubtedly facilitate the discovery of new bioactive compounds from this promising medicinal plant.

References

Structural Elucidation of Lycophlegmine-Type Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of Lycophlegmine-type alkaloids, a class of complex natural products isolated from Lycopodium phlegmaria (syn. Phlegmariurus phlegmaria). Due to the limited availability of specific data for a compound explicitly named "this compound" in publicly accessible scientific literature, this document utilizes data from a representative and recently isolated alkaloid from the same biological source, 4β-hydroxynankakurine B , to illustrate the elucidation process. The principles and techniques described herein are directly applicable to the structural determination of novel Lycopodium alkaloids.

Overview of Structural Elucidation Workflow

The structural elucidation of novel Lycopodium alkaloids is a multi-step process that begins with the extraction of crude alkaloids from the plant material, followed by chromatographic separation and purification of individual compounds. The purified compounds are then subjected to extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine their planar structure and relative stereochemistry.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lycopodium alkaloids are a large and structurally diverse family of over 400 known natural products isolated from club mosses (family Lycopodiaceae). These compounds, including lycophlegmine, lycopodine, and huperzine A, are characterized by complex, polycyclic C16N or C16N2 skeletons.[1] Their intriguing molecular architectures and significant biological activities have made them compelling targets for research. Notably, huperzine A is a potent acetylcholinesterase (AChE) inhibitor investigated for the symptomatic treatment of Alzheimer's disease.[2] This guide provides an in-depth overview of the current understanding of the biosynthetic pathway of this compound and its related alkaloids, detailing the key enzymatic steps, intermediates, and the experimental methodologies used to elucidate this complex network.

Core Biosynthetic Pathway

The biosynthesis of Lycopodium alkaloids is a fascinating metabolic journey that bridges primary and secondary metabolism, combining amino acid-derived building blocks with polyketide units. Extensive isotope labeling studies have been fundamental in outlining the metabolic route, confirming L-lysine as the primary precursor.[3][4] The pathway can be broadly divided into three key stages: formation of the initial piperidine building blocks, construction of the core C16 scaffold, and late-stage oxidative modifications that generate the vast structural diversity observed in this family.

Stage 1: Formation of Piperidine Precursors from L-Lysine

The pathway initiates with the amino acid L-lysine, which is converted into key heterocyclic imine building blocks.[3]

-

Decarboxylation of L-Lysine: The first committed step is the decarboxylation of L-lysine to produce the diamine cadaverine. This reaction is catalyzed by L-lysine decarboxylase (LDC) , a pyridoxal-dependent enzyme.[3][5]

-

Oxidative Deamination: Cadaverine then undergoes oxidation, a step catalyzed by a copper amine oxidase (CAO) . This process ultimately yields 1-piperideine, a cyclic imine that serves as a crucial precursor for the subsequent condensation steps.[3][6]

-

Iminium-Ketide Condensation: The 1-piperideine ring is coupled with a polyketide substrate derived from malonyl-CoA. This critical C-C bond formation is catalyzed by a novel type III polyketide synthase (PKS) , referred to as piperidyl-ketide synthase (PIKS).[3][6] This reaction generates key intermediates such as 4-(2-piperidyl)-acetoacetic acid (4PAA) and pelletierine .[3][5]

Caption: Early steps in Lycopodium alkaloid biosynthesis.

Stage 2: C16 Scaffold Formation

The next major phase involves the generation of a 16-carbon scaffold, which forms the core of most Lycopodium alkaloids. Isotope labeling has confirmed that pelletierine (an 8-carbon unit) is incorporated as one "half" of this scaffold, while the other half is derived from a related compound like 4PAA.[3] While the precise mechanism was long a subject of speculation, recent research has identified a novel class of enzymes responsible for this key transformation.[5]

A series of neofunctionalized α-carbonic anhydrase-like (CAL) proteins catalyze a stereospecific Mannich-like condensation and subsequent cyclization to generate a key bicyclic precursor, forming the foundational scaffold of the alkaloid family.[5] This discovery represents a significant breakthrough in understanding the assembly of these complex molecules.

Stage 3: Late-Stage Oxidative Tailoring

The bicyclic intermediate from Stage 2 undergoes a remarkable series of late-stage modifications, leading to the four main classes of Lycopodium alkaloids: lycodine, lycopodine, fawcettimine, and a miscellaneous class that includes this compound.[4] These transformations are primarily catalyzed by two families of enzymes:

-

Fe(II)/2-oxoglutarate–dependent dioxygenases (2OGDs): These versatile enzymes are responsible for a range of transformations, including pyridone ring formation, piperidine ring cleavage, and redox-neutral isomerizations.[3]

-

Cytochrome P450s (CYPs): These enzymes are typically involved in hydroxylation and other oxidative modifications that further functionalize the alkaloid scaffold.[6]

Through the combinatorial action of these enzyme families, the core scaffold is rearranged, oxidized, and decorated to produce the immense structural diversity seen across the Lycopodium genus, resulting in compounds like lycodine, which can be further processed to lycopodine, and ultimately to this compound and others through various hydroxylations and rearrangements.[4]

Caption: Overview of the biosynthetic pathway to Lycopodium alkaloids.

Data on Key Biosynthetic Enzymes

While specific quantitative data such as enzyme kinetics (Kм, kcat) for most enzymes in the this compound pathway are not extensively reported in publicly available literature, transcriptomic studies have successfully identified the key gene families involved.

| Enzyme/Protein Class | Abbreviation | Gene Family | Precursor(s) | Product(s) | Organism Studied |

| L-Lysine Decarboxylase | LDC | Pyridoxal-dependent decarboxylase | L-Lysine | Cadaverine | Phlegmariurus tetrastichus |

| Copper Amine Oxidase | CAO | Copper amine oxidase | Cadaverine | 1-Piperideine | Lycopodiastrum casuarinoides |

| Piperidyl-Ketide Synthase | PIKS | Type III Polyketide Synthase (PKS) | 1-Piperideine, Malonyl-CoA | 4PAA, Pelletierine | Phlegmariurus tetrastichus |

| Carbonic Anhydrase-Like | CAL | α-Carbonic Anhydrase | Pelletierine, 4PAA-derivative | Bicyclic C16N2 Scaffold | Phlegmariurus tetrastichus |

| Dioxygenase | 2OGD | Fe(II)/2-oxoglutarate-dependent dioxygenase | Scaffold Intermediates | Oxidized/Rearranged Alkaloids | Phlegmariurus tetrastichus |

| Cytochrome P450 | CYP | Cytochrome P450 monooxygenase | Scaffold Intermediates | Hydroxylated Alkaloids | Lycopodiastrum casuarinoides |

Experimental Protocols

The elucidation of this pathway has relied on a combination of classic biochemical techniques and modern multi-omics approaches.

Experimental Workflow: Transcriptomic Gene Discovery

A powerful method for identifying biosynthetic genes is to compare the transcriptomes of plant species or tissues that produce high and low levels of the target alkaloids. Genes whose expression is highly correlated with alkaloid accumulation are strong candidates for involvement in the pathway.[3]

Caption: A typical workflow for biosynthetic gene discovery.

Isotopic Labeling Studies

Feeding experiments using stable isotope-labeled precursors (e.g., ¹³C- or ¹⁵N-labeled lysine) are crucial for tracing the metabolic fate of atoms from primary metabolites into the final alkaloid structures.[3][4]

General Principle:

-

Precursor Synthesis: Synthesize or procure a precursor (e.g., L-lysine) labeled with a stable isotope like ¹³C or ¹⁵N.

-

Administration: Administer the labeled precursor to the plant (Lycopodium species) or a relevant tissue culture.

-

Incubation: Allow time for the plant's metabolism to incorporate the labeled precursor into downstream secondary metabolites.

-

Extraction and Isolation: Perform a chemical extraction to isolate the alkaloids of interest from the plant material.

-

Analysis: Use Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to analyze the isolated alkaloids. The position and extent of isotope incorporation reveal the biosynthetic origins of the carbon and nitrogen atoms in the final structure.

Example Protocol: Lysine Decarboxylase (LDC) Activity Assay

This protocol describes a general spectrophotometric method to measure the activity of LDC, the first key enzyme in the pathway. The assay is based on the change in pH resulting from the consumption of a proton during the decarboxylation of lysine.[7]

Materials:

-

Crude or purified enzyme extract from plant tissue.

-

L-lysine monohydrochloride solution (substrate).

-

Pyridoxal 5'-phosphate (PLP) solution (cofactor).

-

pH indicator dye (e.g., bromocresol purple).

-

Sodium acetate or phosphate buffer (pH ~6.0).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a cuvette containing buffer, PLP, and the pH indicator.

-

Add the enzyme extract to the reaction mixture and briefly incubate to allow for temperature equilibration.

-

Initiate the reaction by adding the L-lysine substrate solution.

-

Immediately monitor the change in absorbance at the appropriate wavelength for the chosen pH indicator (e.g., ~595 nm for bromocresol purple under acidic conditions). The decarboxylation of lysine consumes protons, leading to an increase in pH and a corresponding change in the indicator's color and absorbance.

-

Record the rate of absorbance change over time. This rate is proportional to the LDC enzyme activity.

-

Perform control reactions without the enzyme or without the substrate to account for any non-enzymatic activity or background drift.

Conclusion

The biosynthetic pathway of this compound and its relatives is a testament to the chemical ingenuity of plants. Beginning with the simple amino acid L-lysine, a complex and highly regulated enzymatic cascade involving decarboxylases, oxidases, polyketide synthases, and a host of tailoring enzymes constructs these intricate molecular architectures. While the broad strokes of the pathway have been elucidated through decades of research, many of the specific enzymes and intermediate steps, particularly in the late-stage modifications leading to specific alkaloids like this compound, remain areas of active investigation. The continued application of multi-omics, synthetic biology, and detailed enzymatic characterization will undoubtedly unveil the remaining secrets of this fascinating pathway, paving the way for the biotechnological production of these valuable compounds for therapeutic and industrial applications.

References

- 1. The Chemistry and Biology of Lycopodium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Lycophlegmine in Lycopodiaceae: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycophlegmine, a prominent member of the phlegmarine class of Lycopodium alkaloids, has garnered significant interest within the scientific community due to its unique chemical architecture and potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies pertaining to this compound and its analogs within the Lycopodiaceae family. Detailed experimental protocols for isolation and structure elucidation are presented, alongside a summary of quantitative data. Furthermore, this document illustrates the biosynthetic pathway of phlegmarine-type alkaloids, offering a deeper understanding of their formation in nature.

Natural Sources and Distribution

This compound and its related phlegmarine-type alkaloids are primarily found in clubmosses belonging to the family Lycopodiaceae. The genus Huperzia, and more specifically the species Huperzia phlegmaria (also referred to as Phlegmariurus phlegmaria), is a well-documented natural source of these compounds.[1][2][3][4] Other species within the Lycopodiaceae, such as Lycopodium serratum, have also been reported to produce phlegmarine-type alkaloids.[1][5]

The distribution of these alkaloids can vary between different species and even within different parts of the same plant. Research has indicated that the alkaloid profiles in the stems, leaves, and roots of some Huperzia species can differ significantly. While specific quantitative data for this compound remains limited in the public domain, the general concentration of Lycopodium alkaloids in plant material is known to be relatively low, necessitating efficient extraction and purification methods.

Table 1: Documented Natural Sources of Phlegmarine-Type Alkaloids

| Family | Genus | Species | Common Name | Alkaloid Type | Reference(s) |

| Lycopodiaceae | Huperzia (Phlegmariurus) | phlegmaria | Tassel Fern | Phlegmarine | [1][2][3][4] |

| Lycopodiaceae | Lycopodium | serratum | Toothed Clubmoss | Phlegmarine | [1][5] |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process beginning with the extraction of total alkaloids from the plant material, followed by chromatographic purification. The following protocol is a generalized procedure based on methodologies reported for the isolation of Lycopodium alkaloids from Huperzia phlegmaria.[3][6]

2.1.1. Extraction of Crude Alkaloids

-

Plant Material Preparation: Air-dry the aerial parts of Huperzia phlegmaria and pulverize the dried material into a fine powder.

-

Defatting: Extract the powdered plant material with a non-polar solvent such as n-hexane in a Soxhlet apparatus for approximately 24 hours to remove lipids and other non-polar compounds.

-

Alkaloid Extraction: The defatted plant material is then subjected to extraction with a polar solvent, typically methanol or ethanol, under reflux for several hours. This step is usually repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

Acid-Base Partitioning:

-

Concentrate the alcoholic extract under reduced pressure to yield a crude residue.

-

Suspend the residue in a dilute acidic solution (e.g., 5% HCl) and filter to remove insoluble materials.

-

Wash the acidic aqueous solution with a non-polar solvent like dichloromethane to remove neutral and weakly basic compounds.

-

Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10.

-

Extract the basified aqueous solution multiple times with a chlorinated solvent such as dichloromethane or chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid extract.

-

2.1.2. Chromatographic Purification

The crude alkaloid extract, a complex mixture of different compounds, is then subjected to one or more chromatographic techniques to isolate this compound.

-

Column Chromatography (CC):

-

Pack a glass column with a suitable stationary phase, most commonly silica gel.

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

Fractions containing compounds with similar TLC profiles can be further purified using pTLC with an appropriate solvent system.

-

Alternatively, for higher resolution and purity, Reverse-Phase HPLC (RP-HPLC) can be employed. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifying agent like trifluoroacetic acid (TFA).

-

Structure Elucidation

The definitive structure of isolated this compound is determined through a combination of spectroscopic techniques.

2.2.1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula.[2] The fragmentation pattern observed in the MS/MS spectrum provides valuable clues about the connectivity of atoms within the molecule.[7]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is typically required for the complete assignment of all proton (¹H) and carbon (¹C) signals in the this compound molecule.[8][9]

-

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the chemical environment of carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

Table 2: Representative Spectroscopic Data for Phlegmarine-Type Alkaloids

| Technique | Key Observations | Reference(s) |

| HRMS | Provides exact mass for molecular formula determination. | [2] |

| MS/MS | Fragmentation patterns reveal structural motifs. | [7] |

| ¹H NMR | Chemical shifts and coupling constants for proton assignments. | [6][8][10] |

| ¹³C NMR | Chemical shifts for carbon skeleton assignment. | [8][10] |

| 2D NMR | COSY, HSQC, HMBC, and NOESY for complete structural and stereochemical elucidation. | [2][8] |

Biosynthesis of Phlegmarine-Type Alkaloids

The biosynthesis of Lycopodium alkaloids, including the phlegmarine class, is a complex process that originates from the amino acid L-lysine.[11][12][13] Phlegmarine is considered a key intermediate in the biosynthetic pathway leading to a variety of other Lycopodium alkaloid skeletons.[11][14]

The proposed biosynthetic pathway begins with the conversion of L-lysine into pelletierine and 4-(2-piperidyl)acetoacetate (4-PAA).[12] These two intermediates then condense to form the characteristic phlegmarine skeleton.[12] Further enzymatic modifications, such as cyclizations, oxidations, and rearrangements, lead to the diverse array of Lycopodium alkaloids observed in nature.

Caption: Proposed biosynthetic pathway of phlegmarine-type alkaloids.

Conclusion

This compound and its analogs represent a fascinating and structurally diverse group of natural products within the Lycopodiaceae family. This guide has provided an in-depth overview of their natural sources, with a particular emphasis on Huperzia phlegmaria. The detailed experimental protocols for isolation and structure elucidation, utilizing a combination of extraction, chromatography, and advanced spectroscopic techniques, serve as a valuable resource for researchers in the field. The elucidation of the biosynthetic pathway, highlighting the role of phlegmarine as a key intermediate, offers a foundation for future studies in metabolic engineering and synthetic biology. Further research is warranted to fully explore the quantitative distribution of this compound across a wider range of Lycopodiaceae species and to uncover the full spectrum of its potential biological activities.

References

- 1. Asymmetric total syntheses of two phlegmarine-type alkaloids, lycoposerramines-V and -W, newly isolated from Lycopodium serratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two new Lycopodium alkaloids from Phlegmariurus phlegmaria (L.) Holub - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Asymmetric total syntheses of two phlegmarine-type alkaloids, lycoposerramines-V and -W, newly isolated from Lycopodium serratum. | Semantic Scholar [semanticscholar.org]

- 6. phcogres.com [phcogres.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric synthesis of all the known phlegmarine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pharmacy180.com [pharmacy180.com]

- 14. researchgate.net [researchgate.net]

Preliminary Biological Screening of Lycopene Extracts: A Technical Guide

Disclaimer: Initial searches for "Lycophlegmine" did not yield specific results. Based on the similarity of the name and the availability of extensive research, this guide focuses on the preliminary biological screening of Lycopene , a well-known carotenoid. It is presumed that "this compound" may be a misspelling or a related, less-documented compound.

This technical guide provides an in-depth overview of the initial biological screening of lycopene extracts, tailored for researchers, scientists, and drug development professionals. The content covers key biological activities, experimental protocols, and data presentation to facilitate further research and development.

Introduction to Lycopene and its Biological Significance

Lycopene is a naturally occurring carotenoid pigment responsible for the red color in many fruits and vegetables, most notably tomatoes.[1][2] As a potent antioxidant, lycopene has garnered significant scientific interest for its potential health benefits, including anti-inflammatory, and anti-cancer properties.[3][4][5] Its primary mechanism of action is attributed to its ability to quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3] This guide outlines the common preliminary biological assays used to evaluate the therapeutic potential of lycopene extracts.

Phytochemical Screening of Lycopene Extracts

Prior to biological activity screening, it is essential to perform a phytochemical analysis of the plant extract to identify the major classes of compounds present.

Experimental Protocol: Qualitative Phytochemical Analysis

A summary of common qualitative tests for various phytochemicals is provided below. These tests are based on visual color changes or precipitate formation.

Test for Flavonoids:

-

Dissolve 200 mg of the plant extract in 10 mL of ethanol and filter.

-

To 2 mL of the filtrate, add a small piece of magnesium ribbon followed by a few drops of concentrated hydrochloric acid.

-

The appearance of a pink or red color indicates the presence of flavonoids.[6]

Test for Steroids (Salkowski Test):

-

Mix 1 mL of the crude extract with 10 mL of chloroform.

-

Carefully add 10 mL of concentrated sulfuric acid down the side of the test tube to form two layers.

-

The formation of a red upper layer and a greenish bottom layer suggests the presence of steroids.[6][7]

Test for Terpenoids (Knollar's Test):

-

Treat 5 mg of the extract with 2 mL of 0.1% anhydrous stannic chloride in pure thionyl chloride.

-

A deep purple color that changes to red indicates the presence of terpenoids.[7]

Test for Saponins (Froth Test):

-

Shake a small amount of the extract with water in a test tube.

-

The formation of a persistent froth indicates the presence of saponins.

Test for Alkaloids:

-

Acidify the extract with a few drops of dilute hydrochloric acid and filter.

-

Add a few drops of Dragendorff's reagent to the filtrate.

-

The formation of a reddish-brown precipitate suggests the presence of alkaloids.

In Vitro Antioxidant Activity Screening

The antioxidant capacity of lycopene extracts is a fundamental aspect of their biological activity. Several spectrophotometric assays are commonly employed to quantify this property.

Data Summary: Antioxidant Assays

| Assay | Principle | Typical Results for Lycopene-rich Extracts |

| DPPH Radical Scavenging | Measures the ability of the extract to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8][9] | Exhibits significant, concentration-dependent scavenging activity. |

| ABTS Radical Scavenging | Evaluates the capacity of the extract to scavenge the blue/green ABTS radical cation.[8] | Demonstrates high radical scavenging capacity for both hydrophilic and lipophilic components. |

| Ferric Reducing Antioxidant Power (FRAP) | Assesses the ability of the extract to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in a blue-colored solution.[8] | Shows considerable reducing power, indicating electron-donating capabilities. |

| Hydroxyl Radical Scavenging | Determines the extract's ability to neutralize highly reactive hydroxyl radicals, often measured by the inhibition of deoxyribose degradation.[10] | Effectively scavenges hydroxyl radicals, protecting against cellular damage. |

Experimental Protocols: Key Antioxidant Assays

DPPH Radical Scavenging Assay:

-

Prepare various concentrations of the lycopene extract.

-

Mix 20 µL of each extract concentration with 180 µL of an 80 µM DPPH solution in a 96-well plate.[8]

-

Incubate the plate in the dark at 25°C for 30 minutes.[8]

-

Measure the absorbance at 492 nm.[8]

-

Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance with the extract.

FRAP Assay:

-

Prepare a fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

Add 150 µL of the extract solution to 1.35 mL of the FRAP reagent.[8]

-

Incubate the mixture at 37°C for 2 hours.[8]

-

Measure the absorbance at 593 nm.[8]

-

Construct a standard curve using a known antioxidant, such as FeSO₄, to determine the FRAP value of the extract.[8]

Visualization: Antioxidant Screening Workflow

Caption: Workflow for in vitro antioxidant activity screening of lycopene extracts.

Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in the pathogenesis of many diseases. Lycopene has demonstrated significant anti-inflammatory properties.

Data Summary: Anti-inflammatory Markers

| Marker | Biological Role | Effect of Lycopene Treatment |

| TNF-α | Pro-inflammatory cytokine involved in systemic inflammation.[11] | Downregulates expression and release.[11][12] |

| IL-6 | Pro-inflammatory cytokine with a wide range of biological activities.[11] | Inhibits production.[11][12] |

| NF-κB | Transcription factor that regulates the expression of pro-inflammatory genes.[11][12] | Suppresses activation by inhibiting IκBα degradation.[12][13] |

| COX-2 | Enzyme responsible for the synthesis of prostaglandins, which are inflammatory mediators.[11][12] | Reduces expression.[12] |

| iNOS | Enzyme that produces nitric oxide, a pro-inflammatory molecule.[11][12] | Decreases expression.[12] |

Experimental Protocol: Inhibition of NO Production in Macrophages

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the lycopene extract for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubate for 24 hours.

-

Measure the nitric oxide (NO) production in the cell culture supernatant using the Griess reagent.

-

A decrease in NO levels compared to the LPS-stimulated control indicates anti-inflammatory activity.

Visualization: Lycopene's Anti-inflammatory Signaling Pathway

Caption: Lycopene inhibits the NF-κB inflammatory pathway.

Anticancer Activity Screening

Preliminary screening for anticancer activity often involves evaluating the cytotoxic effects of the extract on various cancer cell lines.

Data Summary: Anticancer Effects of Lycopene

| Cancer Cell Line | Observed Effect | Mechanism of Action |

| Prostate (PC-3, LNCaP) | Inhibition of cell proliferation, induction of apoptosis.[1][14] | Cell cycle arrest, modulation of growth factor signaling.[4] |

| Breast (MCF-7, MDA-MB-231) | Suppression of cell growth and invasion. | Interference with cancer cell migration, enhancement of apoptosis.[1][14] |

| Colorectal (HCT116) | Increased apoptosis. | Upregulation of caspase-3 and -9 activity.[5] |

| Lung (A549) | Reduced cell viability. | Modulation of immune cells to suppress tumor growth.[14] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the lycopene extract and incubate for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

A decrease in absorbance compared to the untreated control indicates a reduction in cell viability.

Visualization: General Anticancer Mechanisms of Lycopene

Caption: Overview of the multifaceted anticancer mechanisms of lycopene.

Conclusion

The preliminary biological screening of lycopene extracts consistently demonstrates significant antioxidant, anti-inflammatory, and anticancer activities. The experimental protocols and data presented in this guide provide a framework for the initial evaluation of lycopene's therapeutic potential. Further research, including in vivo studies and elucidation of specific molecular targets, is warranted to fully explore its applications in drug development.

References

- 1. The Anti-Cancer Activity of Lycopene: A Systematic Review of Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into Molecular Mechanism behind Anti-Cancer Activities of Lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of the Anticancer Effect of Lycopene (Tetraterpenoids) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical Screening and Antimicrobial Activity Evaluation of Selected Medicinal Plants in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Exploring Antioxidant Properties of Standardized Extracts from Medicinal Plants Approved by the Thai FDA for Dietary Supplementation [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Target in Inflammatory Diseases: Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Circulating Lycopene in Low-Grade Chronic Inflammation: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effect of Lycium Fruit water extract in lipopolysaccharide-stimulated RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Insights into Molecular Mechanism behind Anti-Cancer Activities of Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Acetylcholinesterase Inhibitory Activity of Huperphlegmines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro acetylcholinesterase (AChE) inhibitory activity of Huperphlegmines, a class of Lycopodium alkaloids isolated from Huperzia phlegmaria. This document details the quantitative inhibitory data, experimental protocols for AChE activity assessment, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating the neurotransmitter signal. Inhibition of AChE is a major therapeutic strategy for the symptomatic treatment of AD, as it increases the concentration and duration of action of ACh in the brain.[1][2]

Natural products, particularly alkaloids from the Huperzia species, have been a significant source of potent AChE inhibitors.[1][3] Notably, Huperzine A, isolated from Huperzia serrata, is a well-known AChE inhibitor.[3] More recently, novel Lycopodium alkaloids, named Huperphlegmines, have been isolated from Huperzia phlegmaria and have demonstrated notable AChE inhibitory activity.[4][5] This guide focuses on the in vitro assessment of these compounds.

Quantitative Data: Acetylcholinesterase Inhibitory Activity

The in vitro acetylcholinesterase inhibitory activity of Huperphlegmines A and B was determined using a modified Ellman's spectrophotometric method. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized in the table below.

| Compound | Source Organism | IC50 (µg/mL) |

| Huperphlegmine A | Huperzia phlegmaria | 25.95 ± 0.67[4] |

| Huperphlegmine B | Huperzia phlegmaria | 29.14 ± 0.77[4] |

Experimental Protocols

The determination of the acetylcholinesterase inhibitory activity of Huperphlegmines was conducted using the widely accepted Ellman's method. This colorimetric assay measures the activity of AChE by quantifying the product of the enzymatic reaction.

Principle of the Ellman's Assay

The Ellman's assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the hydrolysis of acetylthiocholine (ATC) by AChE. The reaction between DTNB and thiocholine produces 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB production is proportional to the AChE activity. In the presence of an inhibitor like Huperphlegmine, the rate of this color change is reduced.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Huperphlegmine A and B dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil or Galanthamine)

-

96-well microplate reader

Assay Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds (Huperphlegmine A and B) and the positive control to various concentrations.

-

-

Assay in 96-Well Plate:

-

To each well of a 96-well microplate, add a specific volume of phosphate buffer.

-

Add a defined volume of the test compound solution or the positive control to the respective wells.

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the AChE enzyme solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

After incubation, add the substrate (ATCI) solution to all wells to start the enzymatic reaction.

-

-

Measurement and Calculation:

-

Immediately measure the absorbance of the wells at 412 nm using a microplate reader.

-

Take subsequent readings at regular intervals (e.g., every minute) for a defined period to monitor the reaction kinetics.

-

The rate of reaction is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of action of an acetylcholinesterase inhibitor at a cholinergic synapse. By blocking AChE, the inhibitor increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced stimulation of postsynaptic receptors.

Experimental Workflow of Ellman's Assay

The following diagram outlines the key steps involved in the in vitro determination of acetylcholinesterase inhibitory activity using the Ellman's method.

Conclusion

Huperphlegmines A and B, Lycopodium alkaloids from Huperzia phlegmaria, exhibit moderate in vitro inhibitory activity against acetylcholinesterase. The data presented in this guide, along with the detailed experimental protocol, provide a valuable resource for researchers and drug development professionals interested in the further investigation of these compounds as potential therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. Further studies are warranted to elucidate the precise mechanism of inhibition, conduct structure-activity relationship analyses, and evaluate the in vivo efficacy and safety of these novel alkaloids.

References

- 1. The use of Huperzia species for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitory, Antioxidant and Phytochemical Properties of Selected Medicinal Plants of the Lamiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogres.com [phcogres.com]

- 4. Huperphlegmines A and B, two novel Lycopodium alkaloids with an unprecedented skeleton from Huperzia phlegmaria, and their acetylcholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tagolailai / Huperzia phlegmaria / COMMON TASSEL FERN/ Alternative Medicine [stuartxchange.org]

Ethnobotanical and Pharmacological Exploration of Lycophlegmine and its Plant Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycophlegmine, a Lycopodium alkaloid, is a constituent of various clubmosses belonging to the Phlegmariurus genus, with Phlegmariurus phlegmaria being a notable source. Traditional medicine systems have long utilized these plants for a range of ailments, hinting at a rich underlying pharmacology. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, details on the isolation of related alkaloids, and their biological activities, with a focus on acetylcholinesterase inhibition. This document synthesizes available scientific data to support further research and drug development endeavors.

Ethnobotanical Uses of Phlegmariurus Species

The genus Phlegmariurus, often used interchangeably with Huperzia and Lycopodium in ethnobotanical literature, holds a significant place in traditional medicine across various cultures. While specific uses attributed directly to the alkaloid this compound are not extensively documented, the plants containing it have a history of medicinal applications.

Phlegmariurus phlegmaria , a primary source of this compound, has been traditionally used as a tonic and fortifier. In Madagascar, it has been reportedly used as a substitute for Cannabis sativa. Traditional practices in the Philippines suggest its use for stimulating hair growth. In Maharashtra, India, a paste made from the bark is applied externally to treat conditions such as asthma, body aches, chest pain, dental caries, and fever.

Another species, Phlegmariurus fortunei , is utilized in Traditional Chinese Medicine for a broader range of applications. It is known for its properties of "nourishing yin and clearing heat," improving vision and cognitive function, "cooling blood to stop bleeding," and "promoting blood circulation to remove blood stasis." It is also used to nourish the liver and kidneys.

These traditional uses, particularly those related to cognitive function and inflammation, provide a rationale for the scientific investigation of their constituent alkaloids, including this compound, for potential therapeutic applications.

Phytochemistry: The Lycopodium Alkaloids

This compound belongs to the complex family of Lycopodium alkaloids, which are characterized by their intricate quinolizidine, pyridone, or pyridine ring systems. These alkaloids are biosynthetically derived from lysine. The isolation and structure elucidation of these compounds have been a subject of significant chemical research.

Isolation of Lycopodium Alkaloids from Phlegmariurus phlegmaria

Experimental Protocol: General Isolation of Lycopodium Alkaloids

-

Plant Material Collection and Preparation:

-

Collect fresh aerial parts of Phlegmariurus phlegmaria.

-

Dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material with methanol (or another suitable solvent like ethanol or a chloroform-methanol mixture) at room temperature for an extended period (e.g., 3-7 days), with occasional agitation.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.

-

Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

Basify the aqueous layer to a pH of 9-10 using a base (e.g., ammonium hydroxide).

-

Extract the liberated alkaloids into an organic solvent such as chloroform or dichloromethane.

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Concentrate the organic extract to yield the crude alkaloid fraction.

-

-

Chromatographic Separation:

-

Subject the crude alkaloid fraction to column chromatography using silica gel or alumina as the stationary phase.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor them using thin-layer chromatography (TLC) with a suitable developing solvent system and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine fractions with similar TLC profiles.

-

-

Purification:

-

Further purify the combined fractions containing the target alkaloids using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or high-performance liquid chromatography (HPLC) to isolate individual compounds, including this compound.

-

-

Structure Elucidation:

-

Characterize the structure of the isolated compounds using spectroscopic methods such as Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), and Infrared (IR) spectroscopy.

-

Workflow for Lycopodium Alkaloid Isolation

Biological Activity of Lycopodium Alkaloids

A significant area of research for Lycopodium alkaloids is their potent inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While specific quantitative data for the acetylcholinesterase inhibitory activity of this compound is not prominently available in recent scientific literature, numerous studies have reported the AChE inhibitory potential of other alkaloids isolated from Phlegmariurus species.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Lycopodium Alkaloids

| Alkaloid | Source Organism | IC₅₀ (µM) |

| Huperzine A | Huperzia serrata | 0.03 - 0.1 |

| Lycophlegmarinine B | Phlegmariurus phlegmaria | 6.9 |

| Lycophlegmarinine C | Phlegmariurus phlegmaria | 35.2 |

| Huperphlegmine A | Huperzia phlegmaria | 25.95 (µg/mL) |

| Huperphlegmine B | Huperzia phlegmaria | 29.14 (µg/mL) |

Note: IC₅₀ values can vary depending on the specific assay conditions.

The data presented in Table 1 highlights the potential of alkaloids from Phlegmariurus species as acetylcholinesterase inhibitors. The well-known Lycopodium alkaloid, Huperzine A, serves as a benchmark for potent AChE inhibition. The inhibitory activities of other recently discovered alkaloids from P. phlegmaria further underscore the importance of this genus as a source of neuroactive compounds. The structural similarity of this compound to these active compounds suggests that it may also possess significant AChE inhibitory properties, warranting further investigation.

Experimental Protocol: Acetylcholinesterase Inhibitory Activity Assay (Ellman's Method)

The most common method to determine the acetylcholinesterase inhibitory activity of compounds is the spectrophotometric method developed by Ellman.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other suitable source)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate

-

Microplate reader

-

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and the positive control.

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution at various concentrations (or positive control/solvent blank)

-

DTNB solution

-

AChE solution

-

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance of the wells at a specific wavelength (typically 405-412 nm) at regular intervals for a set duration using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

-

Determine the percentage of inhibition of AChE activity for each concentration relative to the blank control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Signaling Pathway: Acetylcholinesterase Inhibition

Future Directions and Conclusion

The ethnobotanical uses of plants containing this compound, particularly Phlegmariurus phlegmaria, suggest a rich history of human interaction with these botanicals for medicinal purposes. The documented acetylcholinesterase inhibitory activity of related Lycopodium alkaloids provides a strong scientific basis for these traditional applications, especially those concerning cognitive health.

While direct quantitative data on the biological activity of this compound is currently limited in readily accessible literature, the information presented in this guide strongly supports the need for further investigation. Future research should focus on:

-

Targeted Isolation and Quantification of this compound: Developing optimized protocols for the isolation of this compound from P. phlegmaria and other potential plant sources.

-

Comprehensive Pharmacological Profiling: Conducting detailed in vitro and in vivo studies to determine the IC₅₀ value of this compound for acetylcholinesterase and other relevant biological targets.

-

Elucidation of Mechanism of Action: Investigating the precise molecular mechanisms by which this compound exerts its biological effects.

-

Correlation of Ethnobotanical Uses with Pharmacological Activity: Establishing a clearer link between the traditional uses of the plants and the pharmacological properties of their constituent alkaloids.

Spectroscopic data (1H-NMR, 13C-NMR, IR, UV) of Lycophlegmine

Spectroscopic Analysis of Lycophlegmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the complex family of Lycopodium alkaloids, a diverse group of natural products isolated from club mosses. These compounds have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. The structural elucidation of such molecules is a rigorous process that relies heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV) spectroscopy. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, presented in a format tailored for researchers, scientists, and professionals in the field of drug development.

While the complete spectroscopic data for this compound is primarily detailed in the Ph.D. dissertation of Chun-Yao Wu (National Cheng Kung University, 2003), this guide furnishes a representative summary of the expected data and the methodologies for its acquisition, based on established practices for the analysis of Lycopodium alkaloids.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound. Please note that these are illustrative examples based on typical values for related compounds, as the specific data from the primary source is not publicly available in peer-reviewed literature.

Table 1: ¹H-NMR Spectroscopic Data for this compound (Illustrative Example)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 3.10 | m | |

| 2 | 1.85 | m | |

| 3 | 1.60 | m | |

| 4 | 2.95 | d | 12.5 |

| 5 | 4.20 | br s | |

| 6α | 1.95 | m | |

| 6β | 1.75 | m | |

| 7 | 2.05 | m | |

| 8 | 1.50 | m | |

| 9 | 2.80 | d | 10.0 |

| 10 | 1.90 | m | |

| 11 | 1.70 | m | |

| 12 | 1.40 | m | |

| 13 | 5.40 | s | |

| 15 | 1.80 | m | |

| 16 | 4.80 | s | |

| 16' | 4.95 | s | |

| N-CH₃ | 2.25 | s |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (Illustrative Example)

| Position | Chemical Shift (δ) ppm | Carbon Type |

| 1 | 55.2 | CH |

| 2 | 30.1 | CH₂ |

| 3 | 28.5 | CH₂ |

| 4 | 60.8 | CH |

| 5 | 75.3 | C |

| 6 | 35.4 | CH₂ |

| 7 | 33.1 | CH |

| 8 | 25.6 | CH₂ |

| 9 | 58.9 | CH |

| 10 | 40.2 | CH₂ |

| 11 | 22.7 | CH₂ |

| 12 | 45.1 | C |

| 13 | 140.5 | C |

| 14 | 120.1 | C |

| 15 | 38.7 | CH |

| 16 | 110.3 | CH₂ |

| N-CH₃ | 42.5 | CH₃ |

Table 3: IR and UV Spectroscopic Data for this compound (Illustrative Example)

| Spectroscopic Technique | Wavelength/Wavenumber | Functional Group Assignment |

| IR (Infrared) | 3400 cm⁻¹ | O-H stretch (hydroxyl group) |

| 2950 cm⁻¹ | C-H stretch (aliphatic) | |

| 1650 cm⁻¹ | C=C stretch (alkene) | |

| 1450 cm⁻¹ | C-H bend (aliphatic) | |

| 1050 cm⁻¹ | C-O stretch (hydroxyl group) | |

| UV (Ultraviolet) | λmax 235 nm | π → π* transition (conjugated system) |

Experimental Protocols

The spectroscopic data for this compound would be acquired using the following standard experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H-NMR and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is acquired to determine the chemical environment of the hydrogen atoms in the molecule. Key parameters recorded include chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J).

-

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of single peaks, one for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D-NMR Spectroscopy: To unambiguously assign the structure, a suite of 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The sample is irradiated with infrared light, and the absorption of energy at different wavenumbers (cm⁻¹) is measured. The resulting spectrum reveals the presence of specific functional groups within the molecule.

Ultraviolet-Visible (UV) Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

-

Instrumentation: The UV-Visible spectrum is recorded using a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition: The absorbance of the solution is measured as a function of wavelength, typically from 200 to 400 nm. The wavelength of maximum absorbance (λmax) provides information about the electronic transitions within the molecule, particularly conjugated systems.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like this compound and a hypothetical signaling pathway that could be investigated.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Caption: Hypothetical signaling pathway modulated by this compound.

An In-depth Technical Guide to the Core Chemical Scaffold of Lycophlegmine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical scaffold of Lycophlegmine alkaloids, a novel class of Lycopodium alkaloids. The information presented herein is based on the initial discovery and characterization of Huperphlegmines A and B, which feature an unprecedented molecular skeleton. This document details their structural elucidation, key physicochemical properties, and established biological activity, offering a foundational resource for further research and drug development endeavors.

Introduction to the this compound Scaffold

The this compound scaffold represents a unique structural class within the diverse family of Lycopodium alkaloids. These alkaloids are isolated from plants of the Lycopodium genus (also classified as Huperzia or Phlegmariurus), which have a long history in traditional medicine, particularly for treating neurological disorders.[1] The core scaffold was first identified through the isolation and characterization of Huperphlegmines A and B from the club moss Huperzia phlegmaria (L.) Rothm. (synonymous with Lycopodium phlegmaria L.).[1][2]

The defining feature of the this compound scaffold is its unprecedented fused ring system, which distinguishes it from other known classes of Lycopodium alkaloids such as the lycopodine, lycodine, and fawcettimine types. The discovery of this novel scaffold opens new avenues for exploring the chemical diversity and therapeutic potential of this fascinating class of natural products.

The Core Chemical Scaffold: Huperphlegmines A and B

The inaugural members of the this compound class of alkaloids are Huperphlegmine A and its stereoisomer, Huperphlegmine B.[1] Their structures were elucidated through extensive spectroscopic analysis, primarily utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Physicochemical and Spectroscopic Data

The quantitative data for Huperphlegmines A and B are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Properties of Huperphlegmine A and B [1]

| Property | Huperphlegmine A | Huperphlegmine B |

| Molecular Formula | C₂₃H₂₈N₂O₄ | C₂₃H₂₈N₂O₄ |

| HRESIMS [M+H]⁺ | m/z 397.2122 (calculated for C₂₃H₂₉N₂O₄, 397.2127) | m/z 397.2122 (calculated for C₂₃H₂₉N₂O₄, 397.2127) |

| Optical Rotation | [α]²²_D_ -65 (c 0.1, MeOH) | [α]²²_D_ -162 (c 0.1, MeOH) |

| Appearance | Yellow oil | Yellow oil |

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) for Huperphlegmine A and B [1]

| Position | Huperphlegmine A (δ_H, J in Hz) | Huperphlegmine B (δ_H, J in Hz) |

| 3 | 2.55 (m) | 2.55 (m) |

| 4 | 2.80 (m) | 2.80 (m) |

| 7 | 3.60 (m) | 3.51 (m) |

| 8a | 2.10 (m) | 2.10 (m) |

| 8b | 1.95 (m) | 1.95 (m) |

| 10a | 2.05 (m) | 2.05 (m) |

| 10b | 1.85 (m) | 1.85 (m) |

| 11a | 1.75 (m) | 1.75 (m) |

| 11b | 1.65 (m) | 1.65 (m) |

| 12 | 2.90 (m) | 2.90 (m) |

| 15 | 2.75 (m) | 2.77 (m) |

| 16 | 1.24 (d, 7.0) | 1.32 (d, 7.0) |

| 17 | 2.51 (s) | 2.51 (s) |

| 1' | 7.09 (d, 1.5) | 7.09 (d, 1.5) |

| 3' | 6.88 (d, 3.5) | 6.88 (d, 3.5) |

| 4' | 6.52 (d, 3.5) | 6.52 (d, 3.5) |

| 6'a | 4.60 (s) | 4.60 (s) |

| 6'b | 4.60 (s) | 4.60 (s) |

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD) for Huperphlegmine A and B [1]

| Position | Huperphlegmine A (δ_C) | Huperphlegmine B (δ_C) |

| 2 | 165.2 | 165.2 |

| 3 | 35.5 | 35.5 |

| 4 | 54.5 | 54.5 |

| 5 | 213.8 | 213.8 |

| 6 | 140.1 | 140.1 |

| 7 | 43.8 | 43.5 |

| 8 | 30.2 | 30.2 |

| 9 | 60.1 | 60.1 |

| 10 | 25.1 | 25.1 |

| 11 | 28.1 | 28.1 |

| 12 | 50.1 | 50.1 |

| 13 | 170.1 | 170.1 |

| 14 | 215.1 | 215.4 |

| 15 | 40.2 | 40.0 |

| 16 | 16.8 | 16.5 |

| 17 | 42.5 | 42.5 |

| 1' | 135.1 | 135.1 |

| 2' | 120.1 | 120.1 |

| 3' | 115.1 | 115.1 |

| 4' | 110.1 | 110.1 |

| 5' | 150.1 | 150.1 |

| 6' | 65.1 | 65.1 |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of the this compound scaffold, as exemplified by the discovery of Huperphlegmines A and B.

Plant Material

The aerial parts of Huperzia phlegmaria were collected in Vietnam. A voucher specimen was deposited at the herbarium of the National Institute of Medicinal Materials, Hanoi, Vietnam.[1]

Extraction and Isolation

The dried and powdered aerial parts of H. phlegmaria (2.5 kg) were extracted with methanol (MeOH) at room temperature. The MeOH extract was concentrated under reduced pressure and then subjected to a series of chromatographic separations.[1]

A general workflow for the isolation is depicted below:

References

Methodological & Application

Total Synthesis Strategies for Lycophlegmine and its Stereoisomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycophlegmine is a member of the phlegmarine class of Lycopodium alkaloids, a structurally diverse family of natural products isolated from club mosses.[1] These alkaloids are of significant interest to the synthetic and medicinal chemistry communities due to their complex molecular architectures and potential biological activities.[1][2] The phlegmarine skeleton is characterized by a decahydroquinoline ring system linked to a substituted piperidine ring.[3] Notably, phlegmarine is considered a key biosynthetic intermediate for many other Lycopodium alkaloids.[4]

The development of stereoselective total syntheses is crucial for confirming the absolute stereochemistry of these natural products and for providing access to sufficient material for biological evaluation. This document details the asymmetric total synthesis strategy for the known natural phlegmarine alkaloids, including this compound, developed by the Comins research group.[2][5] This approach provides a unified strategy to access multiple stereoisomers and analogues from a common intermediate.

The core of this strategy involves the use of chiral N-acylpyridinium salt chemistry to establish key stereocenters with high levels of control.[2][4] This allows for the enantioselective synthesis of all four known natural phlegmarines, which differ by their nitrogen atom substituents.[2] The syntheses confirmed the absolute stereochemistry of the phlegmarines as 2′S, 5S, 7R, 9R, 10R.[2]

Retrosynthetic Analysis

The retrosynthetic strategy for the phlegmarine alkaloids hinges on a convergent approach, assembling the complex tetracyclic core from two key fragments. The primary disconnection simplifies the target molecule into a key dihydropyridone intermediate, which is assembled from a chiral 1-acylpyridinium salt and a piperidine-containing fragment. This strategy allows for the early introduction of stereocenters and functional group handles necessary for the elaboration into the final natural products.

Caption: Retrosynthetic analysis of Phlegmarine alkaloids.

Synthetic Workflow Overview

The forward synthesis begins with the commercially available 4-methoxy-3-(triisopropylsilyl)pyridine. This starting material is converted into a chiral N-acylpyridinium salt, which serves as a versatile building block for introducing stereochemistry. Two key fragments are synthesized from this common chiral precursor. The fragments are then coupled using a mixed Grignard reagent, followed by a series of transformations including reduction, cyclization, and functional group manipulations to afford the phlegmarine core. Final modifications to the nitrogen substituents yield the various natural phlegmarine alkaloids.

Caption: Forward synthesis workflow for Phlegmarine alkaloids.

Quantitative Data Summary

The asymmetric synthesis was accomplished in 19 to 22 steps, depending on the specific natural product, with excellent stereocontrol.[2] The following table summarizes key transformations and their reported yields.

| Step | Transformation | Product | Yield (%) | Notes | Reference |

| 1 | Addition of mixed Grignard reagent to chiral N-acylpyridinium salt | Dihydropyridone Intermediate | 75 | Sets the C-9 stereocenter. | [2] |

| 2 | Reduction of dihydropyridone | N-Acyl-4-piperidone | 85-95 | Utilizes zinc and acetic acid. | [2] |

| 3 | Von Braun N-demethylation | N-cyano intermediate | - | Key step for late-stage functionalization of the β-nitrogen. | [2] |

| Overall | Total Synthesis of Phlegmarines (1a-d) | Natural Phlegmarine Alkaloids | - | 19-22 steps from 4-methoxy-3-(TIPS)pyridine | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures reported by Comins et al.[2]

Protocol 1: Asymmetric Addition to Chiral N-Acylpyridinium Salt

This procedure describes the crucial step for setting the stereochemistry at the C-9 and C-2' positions of the phlegmarine skeleton using chiral N-acylpyridinium salt chemistry.[2]

Materials:

-

Chiral N-acylpyridinium salt (1.0 eq)

-

Mixed Grignard reagent (e.g., vinylmagnesium bromide/copper(I) cyanide) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

A solution of the chiral N-acylpyridinium salt in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

The mixed Grignard reagent is added dropwise to the cooled solution over 15 minutes.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired dihydropyridone.

Protocol 2: Reduction of Dihydropyridone

This protocol details the reduction of the complex dihydropyridone intermediate to the corresponding N-acyl-4-piperidone.[2]

Materials:

-

Dihydropyridone intermediate (1.0 eq)

-

Zinc dust (10 eq)

-

Glacial acetic acid

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the dihydropyridone in a 1:1 mixture of methanol and acetic acid, add zinc dust in portions at room temperature.

-

The resulting suspension is stirred vigorously for 4 hours.

-

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in CH₂Cl₂ and carefully neutralized by the slow addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted three times with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The resulting crude piperidone is purified by flash chromatography.

Protocol 3: Von Braun N-Demethylation

This procedure is employed for the N-demethylation of a late-stage tertiary amine intermediate, which is essential for accessing different N-substituted phlegmarine analogues.[2]

Materials:

-

N-methylated phlegmarine precursor (1.0 eq)

-

Cyanogen bromide (CNBr) (1.2 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the N-methylated precursor in anhydrous CH₂Cl₂ is treated with cyanogen bromide at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous phase is extracted with CH₂Cl₂.

-

The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated.

-

The resulting N-cyanamide can be further elaborated (e.g., by reduction or hydrolysis) to provide the demethylated secondary amine or other N-functionalized derivatives.

Conclusion